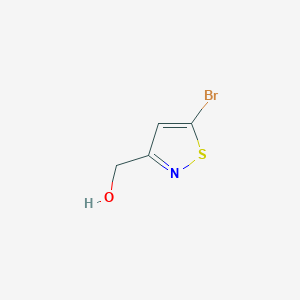
5-Bromo-3-isothiazolemethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-3-isothiazolemethanol is a chemical compound that belongs to the class of isothiazoles. Isothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. The presence of a bromine atom at the 5-position and a hydroxymethyl group at the 3-position makes this compound a unique and interesting compound for various scientific studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-3-isothiazolemethanol typically involves the bromination of isothiazole derivatives. One common method is the bromination of isothiazole using bromine or N-bromosuccinimide in the presence of a suitable solvent like dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using automated reactors. The use of continuous flow reactors can enhance the efficiency and yield of the bromination process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity this compound.
Analyse Des Réactions Chimiques
Types of Reactions
5-Bromo-3-isothiazolemethanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: 5-Bromo-3-isothiazolecarboxylic acid.
Reduction: 3-Isothiazolemethanol.
Substitution: 5-Substituted-3-isothiazolemethanol derivatives.
Applications De Recherche Scientifique
5-Bromo-3-isothiazolemethanol has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex isothiazole derivatives.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of agrochemicals and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 5-Bromo-3-isothiazolemethanol involves its interaction with biological targets such as enzymes and receptors. The bromine atom and the hydroxymethyl group play crucial roles in its binding affinity and specificity. The compound can inhibit the activity of certain enzymes by forming covalent bonds with the active site residues, leading to the disruption of normal cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Chloro-3-isothiazolemethanol: Similar structure but with a chlorine atom instead of bromine.
5-Fluoro-3-isothiazolemethanol: Similar structure but with a fluorine atom instead of bromine.
3-Isothiazolemethanol: Lacks the halogen atom at the 5-position.
Uniqueness
5-Bromo-3-isothiazolemethanol is unique due to the presence of the bromine atom, which imparts distinct chemical reactivity and biological activity compared to its chloro, fluoro, and non-halogenated counterparts. The bromine atom enhances the compound’s ability to participate in substitution reactions and may also influence its pharmacokinetic properties in biological systems.
Propriétés
Formule moléculaire |
C4H4BrNOS |
|---|---|
Poids moléculaire |
194.05 g/mol |
Nom IUPAC |
(5-bromo-1,2-thiazol-3-yl)methanol |
InChI |
InChI=1S/C4H4BrNOS/c5-4-1-3(2-7)6-8-4/h1,7H,2H2 |
Clé InChI |
YAMXTLIDLMOEGP-UHFFFAOYSA-N |
SMILES canonique |
C1=C(SN=C1CO)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


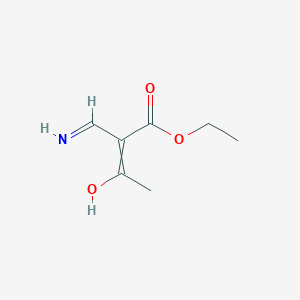

![(R)-2,2,2-trifluoro-1-[4-(trifluoromethoxy)phenyl]ethylamine](/img/structure/B13976207.png)

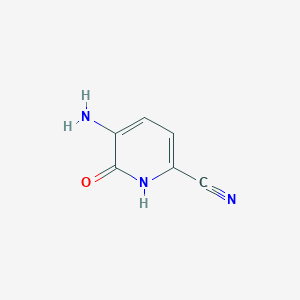

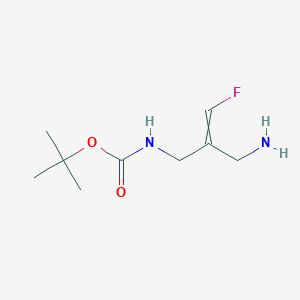
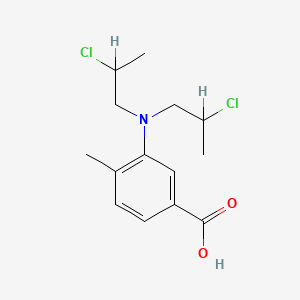
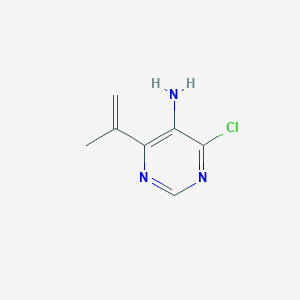
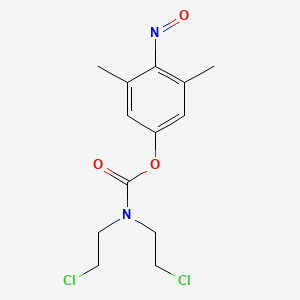
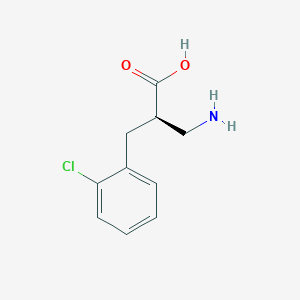

![4-[(1E,3E,5E,7E,9E,11E,13E,15E,17E)-18-(4-hydroxy-2,6,6-trimethylcyclohex-1-en-1-yl)-3,7,12,16-tetramethyloctadeca-1,3,5,7,9,11,13,15,17-nonaen-1-yl]-3,5,5-trimethylcyclohex-2-en-1-ol](/img/structure/B13976270.png)
![(1-(tert-Butoxycarbonyl)-2-methyl-1H-benzo[d]imidazol-6-yl)boronic acid](/img/structure/B13976279.png)
